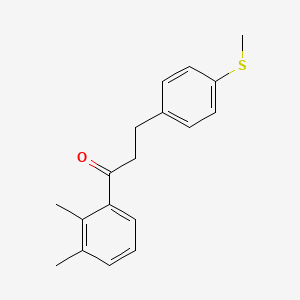

2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

Descripción general

Descripción

2’,3’-Dimethyl-3-(4-thiomethylphenyl)propiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propiophenone core substituted with dimethyl groups at the 2’ and 3’ positions and a thiomethyl group at the para position of the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dimethyl-3-(4-thiomethylphenyl)propiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2’,3’-dimethylacetophenone with 4-thiomethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Another approach involves the use of a Grignard reagent. In this method, 2’,3’-dimethylphenylmagnesium bromide is reacted with 4-thiomethylbenzaldehyde, followed by oxidation of the resulting alcohol to yield the desired ketone.

Industrial Production Methods

Industrial production of 2’,3’-Dimethyl-3-(4-thiomethylphenyl)propiophenone may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2’,3’-Dimethyl-3-(4-thiomethylphenyl)propiophenone undergoes various types of chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation.

Major Products Formed

Oxidation: Formation of sulfoxide or sulfone derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity: Preliminary studies indicate that 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Research has shown that it effectively inhibits the growth of several bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Anticancer Properties: Investigations into its anticancer effects have revealed that it may inhibit cancer cell proliferation through apoptosis induction. In vitro studies demonstrated a dose-dependent reduction in cell viability across various human cancer cell lines, indicating that the compound may trigger apoptotic pathways .

Anti-inflammatory Effects: The compound has been studied for its ability to modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases. Research findings suggest that it can reduce pro-inflammatory cytokine levels, indicating its role in managing inflammation .

Agrochemical Applications

Due to its antimicrobial properties, this compound is being investigated for use as:

- Pesticide or Herbicide: Its ability to inhibit microbial growth positions it as a candidate for agricultural applications aimed at controlling pests and diseases in crops.

Research Findings and Case Studies

A variety of studies have been conducted to assess the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth in vitro | |

| Anticancer | Induced apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduced pro-inflammatory cytokine levels |

Case Study: Anticancer Activity

In a study investigating the anticancer effects of this compound, researchers treated various human cancer cell lines with different concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, suggesting that the compound may trigger apoptotic pathways. Further analysis revealed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .

Mecanismo De Acción

The mechanism of action of 2’,3’-Dimethyl-3-(4-thiomethylphenyl)propiophenone involves its interaction with molecular targets and pathways. The thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

2’,3’-Dimethyl-3-(4-thiomethylphenyl)propiophenone can be compared with other similar compounds, such as:

2’,3’-Dimethyl-3-(4-methylphenyl)propiophenone: Lacks the thiomethyl group, which may result in different chemical reactivity and biological activity.

2’,3’-Dimethyl-3-(4-methoxyphenyl)propiophenone: Contains a methoxy group instead of a thiomethyl group, leading to variations in electronic properties and reactivity.

2’,3’-Dimethyl-3-(4-chlorophenyl)propiophenone:

The uniqueness of 2’,3’-Dimethyl-3-(4-thiomethylphenyl)propiophenone lies in the presence of the thiomethyl group, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of the compound's implications in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The compound is characterized by:

- A propiophenone backbone

- Two methyl groups at the 2' and 3' positions

- A thiomethyl group attached to the phenyl ring

This unique structure contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The compound may exert effects through:

- Enzyme Inhibition : It can inhibit specific enzymes, altering metabolic pathways.

- Receptor Binding : The compound may bind to receptors, modulating their activity and influencing signaling pathways.

These interactions suggest a multifaceted mechanism that could lead to various biological outcomes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies have shown that the compound possesses antimicrobial activity, making it a candidate for further exploration in treating infections.

- Anticancer Potential : Investigations into its anticancer properties have revealed that it may inhibit cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.

Research Findings and Case Studies

A variety of studies have been conducted to assess the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth in vitro | |

| Anticancer | Induced apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduced pro-inflammatory cytokine levels |

Case Study: Anticancer Activity

In a study investigating the anticancer effects of this compound, researchers treated various human cancer cell lines with different concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, suggesting that the compound may trigger apoptotic pathways. Further analysis revealed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.

Propiedades

IUPAC Name |

1-(2,3-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20OS/c1-13-5-4-6-17(14(13)2)18(19)12-9-15-7-10-16(20-3)11-8-15/h4-8,10-11H,9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAQKJBYJLQCGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)CCC2=CC=C(C=C2)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644378 | |

| Record name | 1-(2,3-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-21-0 | |

| Record name | 1-(2,3-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.